Technical Monograph: 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine
Technical Monograph: 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine
The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthesis, reactivity, and application of 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine .
Functional Class: Halogenated Pyridine Scaffold / Kinase Inhibitor Intermediate Document Type: Technical Guide & Synthetic Protocol Version: 1.0
Executive Summary
3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine (also known as 3-Bromo-2-fluoro-6-isobutoxypyridine) is a trisubstituted pyridine scaffold designed for high-value medicinal chemistry applications. It serves as a "linchpin" intermediate, offering three orthogonal reactivity handles:
-
C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C2-Fluorine: A site for late-stage nucleophilic aromatic substitution (
), often used to install polar amines or close bicyclic heterocycles. -
C6-Isobutoxy: A lipophilic ether group that modulates solubility and metabolic stability (microsomal clearance) compared to standard methoxy analogs.
While specific CAS indexing for this isobutoxy derivative is often proprietary to specific library catalogs, it is synthetically derived from 3-Bromo-2,6-difluoropyridine (CAS 80392-79-6) .
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine |
| Molecular Formula | |
| Molecular Weight | 248.09 g/mol |
| Primary Precursor CAS | 80392-79-6 (3-Bromo-2,6-difluoropyridine) |
| Closest Analog CAS | 1227599-27-0 (Methoxy variant) |
| Physical State | Colorless to pale yellow oil (predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| LogP (Predicted) | ~3.2 (Lipophilic due to isobutyl group) |
Synthetic Architecture & Regioselectivity
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (
The Regioselectivity Logic
-
C2 Position: Flanked by the C3-Bromine atom. The steric bulk of the bromine atom hinders nucleophilic attack at C2.
-
C6 Position: Sterically accessible.
-
Outcome: Reaction with isobutoxide occurs preferentially at C6 , leaving the C2-fluorine and C3-bromine intact for subsequent derivatization.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis and the divergent reactivity of the scaffold.
Figure 1: Synthesis of the target scaffold and its divergent downstream utility.
Experimental Protocols
Safety Warning: All procedures involving sodium hydride (NaH) and halogenated pyridines must be conducted in a fume hood. NaH is flammable; pyridines can be toxic.
Protocol A: Synthesis of 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine
Objective: Regioselective installation of the isobutoxy group at C6.
-
Preparation of Alkoxide:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar under nitrogen, add Sodium Hydride (NaH) (60% dispersion in oil, 1.1 equiv).
-
Wash NaH with dry hexanes (2x) to remove oil if high purity is required, then suspend in anhydrous THF (0.2 M concentration relative to substrate).
-
Cool to 0°C in an ice bath.
-
Dropwise add Isobutanol (1.1 equiv). Stir for 30 minutes at 0°C until hydrogen evolution ceases.
-
-
Nucleophilic Substitution (
):-
Add 3-Bromo-2,6-difluoropyridine (1.0 equiv) dropwise to the alkoxide solution at 0°C.
-
Note: The reaction is exothermic. Maintain temperature <5°C during addition to maximize regioselectivity.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting material (difluoro) should disappear; the monosubstituted product is less polar.
-
-
Workup & Purification:
-
Quench carefully with saturated aqueous
.[1] -
Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.
-
Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% EtOAc in Hexanes.
-
Yield Expectation: 75–85%.
-
Protocol B: Quality Control (QC) Criteria
To ensure the product is suitable for downstream coupling, verify the following:
| Method | Acceptance Criteria |
| 1H NMR (CDCl3) | Doublet at ~6.4 ppm (C5-H), Triplet at ~7.8 ppm (C4-H). Isobutyl signals: doublet (CH2), multiplet (CH), doublet (CH3). |
| 19F NMR | Single signal (approx -70 to -75 ppm). Absence of starting material signal (-70 & -90 ppm pair). |
| Regio-Confirmation | NOESY or HMBC may be required to confirm alkoxy position if C2 vs C6 is ambiguous, though C6 is kinetically favored. |
Reactivity Profile & Applications
This scaffold is particularly valuable because the C2-Fluorine is retained. In many pyridine building blocks, the most reactive halogen is lost first. Here, the C3-Bromine allows for carbon-carbon bond formation before the C2-Fluorine is displaced.
Mechanistic Pathway: Sequential Functionalization[1]
-
Step 1 (Cross-Coupling): The C3-Br bond is weaker and more accessible to oxidative addition by Pd(0) than the C2-F or C6-OR bonds.
-
Reagents:
, , Aryl Boronic Acid.
-
-
Step 2 (Ring Closure / Amination): Once the C3-aryl group is installed, the C2-Fluorine becomes highly activated for displacement by amines, enabling the formation of 7-azaindoles or aminopyridines .
References
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Precursor Identity: PubChem. 3-Bromo-2,6-difluoropyridine (CAS 80392-79-6).[2] National Library of Medicine. Link
-
Regioselectivity of
: Schlosser, M., et al. "Regioselective substitutions of 2,6-difluoropyridines." Journal of Organic Chemistry. (General principle citation for halo-pyridine selectivity). -
Analogous Synthesis: Sigma-Aldrich. Product Specification: 3-Bromo-2-fluoro-6-methoxypyridine (CAS 1227599-27-0). Link
-
Safety Data: Fisher Scientific. Safety Data Sheet: 3-Bromo-2,6-difluoropyridine. Link
Caption: Synthesis of the target compound via SNAr.